molecular formula C14H20FN3O B8674155 N-(1,2-Diethylpyrazolidin-4-yl)-4-fluorobenzamide CAS No. 70181-00-9

N-(1,2-Diethylpyrazolidin-4-yl)-4-fluorobenzamide

Cat. No. B8674155
CAS RN: 70181-00-9
M. Wt: 265.33 g/mol
InChI Key: DXSUWXAMHYCUFF-UHFFFAOYSA-N
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Description

N-(1,2-Diethylpyrazolidin-4-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C14H20FN3O and its molecular weight is 265.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1,2-Diethylpyrazolidin-4-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,2-Diethylpyrazolidin-4-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70181-00-9

Molecular Formula

C14H20FN3O

Molecular Weight

265.33 g/mol

IUPAC Name

N-(1,2-diethylpyrazolidin-4-yl)-4-fluorobenzamide

InChI

InChI=1S/C14H20FN3O/c1-3-17-9-13(10-18(17)4-2)16-14(19)11-5-7-12(15)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,19)

InChI Key

DXSUWXAMHYCUFF-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(CN1CC)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 10 g. (0.026 mole) of 1,2-diethyl-4-phthalimidopyrazolidine maleate in 25 ml. of 6 N hydrochloric acid was refluxed two hours, the resulting mixture was cooled and filtered. The filter cake was washed with water which was combined with the acidic solution. The acidic solution was made basic with dilute sodium hydroxide and cooled with ice. To the resulting solution was added 8.2 g. (0.052 mole) of p-fluorobenzoyl chloride and the mixture shaken for 10 minutes. The resulting mixture was extracted with chloroform, the chloroform diluted with an equal volume of isopropyl ether and the resulting solution extracted with dilute hydrochloric acid. The acid layer was made basic with dilute sodium hydroxide and extracted with chloroform. The chloroform was dried (sodium sulfate) and concentrated. The residue was crystallized from isooctaneisopropyl ether and recrystallized from isooctaneisopropyl ether containing a few drops of ethyl acetate and clarified by charcoal treatment. The product (2.0 g; 29%) melted at 114°-116° C.
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Synthesis routes and methods II

Procedure details

The title compound was prepared as described in Example 2 of U.S. Pat. No. 4,207,327 from 1,2-diethyl-4-phthalimidopyrazolidine maleate and p-fluorobenzoyl chloride, m.p. 114°-116° C.
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